Anacetrapib - 875446-37-0

Anacetrapib

Catalog Number: EVT-288255
CAS Number: 875446-37-0
Molecular Formula: C30H25F10NO3
Molecular Weight: 637.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. It plays a crucial role in scientific research, particularly in the field of lipid metabolism and atherosclerosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

Future Directions

Citation Links:

  • .... and so on for each cited paper.
Source and Classification

Anacetrapib is classified as a cholesteryl ester transfer protein inhibitor, which is a type of lipid-modifying agent. It falls under the category of pharmaceuticals that target lipid metabolism disorders. The compound was synthesized and characterized in the early 2000s, with significant research conducted on its pharmacological properties and clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of anacetrapib involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. A notable method includes:

  1. Linear and Convergent Approaches: The synthesis can be performed using linear (A + B + C + D) or convergent (AB + CD) strategies, which allow for the efficient assembly of the molecule from simpler precursors .
  2. Grignard Reactions: One significant synthetic pathway involves Grignard reagents, which are crucial for forming carbon-carbon bonds. This method enhances chemoselectivity and results in high-purity intermediates necessary for the final product .
  3. Ruthenium-Catalyzed Direct C–H Arylation: This innovative approach has been explored to create biaryl compounds essential for anacetrapib synthesis, showcasing advancements in synthetic methodologies .
Molecular Structure Analysis

Structure and Data

Anacetrapib has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C24H26F3NC_{24}H_{26}F_{3}N, with a molecular weight of approximately 405.47 g/mol. The structure features:

  • A central phenyl ring connected to various substituents.
  • Fluorinated groups that enhance its pharmacological properties.
  • A tertiary amine, which contributes to its biological activity.

The three-dimensional conformation plays a vital role in its interaction with cholesteryl ester transfer protein.

Chemical Reactions Analysis

Reactions and Technical Details

Anacetrapib undergoes several chemical reactions during its synthesis:

  1. Formation of Biaryl Structures: Using biaryl coupling techniques, key intermediates are synthesized, which are crucial for the assembly of anacetrapib .
  2. Functional Group Transformations: Various transformations such as halogenation, alkylation, and reduction are employed to modify functional groups at specific positions on the molecular framework.
  3. Purification Steps: The final product often requires extensive purification techniques, including chromatography, to achieve the desired purity levels necessary for pharmaceutical applications .
Mechanism of Action

Process and Data

Anacetrapib functions primarily by inhibiting cholesteryl ester transfer protein activity, which leads to increased levels of high-density lipoprotein cholesterol in circulation. This mechanism involves:

  • Blocking the transfer of cholesterol esters from high-density lipoproteins to low-density lipoproteins.
  • Enhancing reverse cholesterol transport, facilitating the removal of cholesterol from peripheral tissues back to the liver for excretion.
  • Potentially reducing the risk of atherosclerosis and cardiovascular diseases due to improved lipid profiles.

Clinical studies have shown that anacetrapib can significantly increase high-density lipoprotein cholesterol levels while decreasing low-density lipoprotein cholesterol levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anacetrapib exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically around 150-160 °C, indicating good thermal stability.

These properties are crucial for its formulation into pharmaceutical products.

Applications

Scientific Uses

Anacetrapib has been primarily researched for its application in treating dyslipidemia and reducing cardiovascular risk factors. Its potential uses include:

  • Clinical Trials: Anacetrapib has been evaluated in large-scale clinical trials to assess its efficacy in improving lipid profiles and reducing cardiovascular events .
  • Research Tool: It serves as a valuable tool in lipid metabolism research, helping scientists understand the role of cholesteryl ester transfer protein in health and disease.
  • Pharmaceutical Development: As an investigational drug, it represents a significant advancement in the development of targeted therapies for lipid-related disorders.
Molecular Mechanisms of CETP Inhibition by Anacetrapib

Structural Basis of Cholesteryl Ester Transfer Protein (CETP) Interaction

Cholesteryl Ester Transfer Protein (CETP) is a 53-kDa hydrophobic glycoprotein composed of 476 amino acids that adopts an elongated, curved conformation often described as "banana-shaped" [2] [8]. This structure contains a central hydrophobic tunnel (approximately 60 Å long) that accommodates cholesteryl esters (CE) and triglycerides (TG). Both ends of this tunnel are plugged by phospholipid molecules, primarily phosphatidylcholines, in the unbound state [4] [7]. The concave surface of CETP facilitates interaction with lipoprotein particles through specific domains: the N-terminal β-barrel domain preferentially engages with high-density lipoprotein (HDL), while the C-terminal domain binds apolipoprotein B-containing lipoproteins like LDL and VLDL [2] [8].

Anacetrapib, a 1,3-oxazolidin-2-one derivative, binds CETP with high affinity primarily within the N-terminal region of the hydrophobic tunnel [4] [7]. Molecular dynamics simulations reveal that anacetrapib's trifluoromethyl groups and hydrophobic backbone enable optimal van der Waals contacts with residues lining the tunnel, particularly near Phe440, which acts as a crucial anchor point [7]. This binding occurs while CETP retains its bound cholesteryl esters, suggesting anacetrapib does not displace pre-existing lipids but rather occupies available space within the tunnel [4]. The binding site location near the N-terminal opening physically obstructs the egress pathway for cholesteryl esters destined for transfer to LDL/VLDL particles [7].

Table 1: Structural Characteristics of CETP Inhibitors

InhibitorBinding SiteAffinity (IC₅₀)Structural Impact on CETP
AnacetrapibN-terminal tunnel region~10-17 nMStabilizes closed conformation of helix X, displaces phospholipid plugs
TorcetrapibC-terminal tunnel opening~50 nMAbolishes phospholipid binding at C-terminal
DalcetrapibSurface binding site~40 μMInduces conformational change reducing lipid affinity
ObicetrapibNot fully characterized~0.5-1.0 μMPromotes dimer dissociation

Allosteric Modulation of CETP Lipid-Binding Domains

Beyond direct steric hindrance, anacetrapib exerts profound allosteric effects on critical CETP functional domains. The most significant impact occurs on helix X, a structural element at the C-terminus that functions as a dynamic lid regulating lipid exchange [4] [7]. Molecular dynamics simulations demonstrate that anacetrapib binding induces conformational changes that stabilize helix X in a closed orientation, preventing its movement away from the tunnel opening and thereby blocking lipid entry/exit at the C-terminal region [7]. This allosteric modulation effectively "locks" the tunnel, even though the primary binding site is distant from helix X itself [4].

Additionally, anacetrapib disrupts the association of phospholipid molecules at both tunnel openings. The inhibitor's hydrophobic interactions with CETP residues reduce the binding affinity for phospholipids that normally seal the tunnel ends [7]. This phospholipid displacement has functional consequences, as CETP dissociation from lipoprotein surfaces requires re-establishment of these phospholipid plugs after lipid transfer. By hindering this re-plugging mechanism, anacetrapib prolongs CETP's association with HDL particles, effectively trapping it in an unproductive complex [4] [7]. This dual mechanism—tunnel obstruction and impaired lipoprotein dissociation—explains anacetrapib's potent inhibition despite lacking direct competition with CE for the core binding site [7].

Competitive vs. Noncompetitive Inhibition Dynamics

The inhibition kinetics of anacetrapib reveal a complex mixed-type mechanism that defies simple categorization. Biochemical analyses demonstrate that anacetrapib reduces the maximal velocity (Vmax) of cholesteryl ester transfer without significantly altering the Michaelis constant (Km) for CE substrates [7] [9]. This kinetic profile suggests predominantly noncompetitive inhibition relative to CE, indicating that anacetrapib binds CETP at a site distinct from the substrate binding region without impeding initial substrate binding [9]. However, detailed free energy calculations from molecular dynamics simulations reveal partial competitive characteristics at the N-terminal opening, where anacetrapib directly impedes CE egress [7].

The potential of mean force (PMF) profiles demonstrate that anacetrapib creates a significant energy barrier (ΔG > 5 kcal/mol) for CE movement through the tunnel toward the N-terminus [7]. This obstruction functions as a "molecular cork" that physically blocks lipid transit. The inhibitor achieves this while CETP simultaneously retains its bound cholesteryl esters, confirming that anacetrapib does not compete for the substrate binding site itself but rather interferes with the directional movement of lipids through the tunnel [4]. This unique mechanism distinguishes anacetrapib from earlier CETP inhibitors like torcetrapib, which primarily targeted the C-terminal phospholipid binding region [9].

Impact on CETP-Mediated Lipid Exchange Pathways

CETP facilitates bidirectional lipid transfer through two proposed mechanisms: the shuttle model (sequential transfer via binary complexes) and the tunnel model (direct transfer through ternary complexes). Anacetrapib disrupts both pathways through distinct molecular interventions [2] [8].

In the shuttle mechanism, anacetrapib impairs multiple steps: (1) It reduces CE extraction from HDL by occupying space within the CETP tunnel; (2) It hinders CETP dissociation from HDL after lipid loading by preventing phospholipid re-binding at the N-terminal tunnel opening; and (3) It impedes CE delivery to LDL/VLDL by sterically blocking egress at the C-terminal region [4] [7]. This multi-point interference explains the profound inhibition observed despite CETP's inherent flexibility.

Regarding the tunnel mechanism, which proposes that CETP simultaneously bridges donor and acceptor lipoproteins to form a continuous hydrophobic conduit, anacetrapib prevents functional ternary complex formation [2]. Single-particle electron microscopy studies suggest that anacetrapib binding induces conformational rigidity in CETP that reduces its ability to simultaneously engage both HDL and LDL particles [8]. Additionally, the inhibitor's occupation of the tunnel physically disrupts the proposed conduit pathway. This dual disruption—impaired complex formation and tunnel obstruction—reduces cholesteryl ester transfer rates by >90% at therapeutic concentrations [6].

Properties

CAS Number

875446-37-0

Product Name

Anacetrapib

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one

Molecular Formula

C30H25F10NO3

Molecular Weight

637.5 g/mol

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N

SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

anacetrapib
MK 0859
MK-0859
MK0859

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.